N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core fused with a tetrahydronaphthalene moiety, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a broad range of pharmacological effects, including anticancer and antitumor activities . They have been associated with various biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit anticancer activity This suggests that they may interact with cellular targets involved in cancer progression, potentially inhibiting cell proliferation or inducing apoptosis
Biochemical Pathways
Given the reported anticancer activity of thieno[2,3-d]pyrimidine derivatives , it is plausible that this compound may affect pathways involved in cell proliferation, apoptosis, or other processes relevant to cancer progression.
Pharmacokinetics
The lipophilicity of a drug can influence its ability to diffuse into cells
Result of Action
Some thienopyrimidine derivatives have been reported to exhibit potent anticancer activity . This suggests that this compound may have similar effects, potentially inhibiting cell proliferation or inducing apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The tetrahydronaphthalene moiety is then introduced through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents like chlorine, bromine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or hydrocarbons .
Scientific Research Applications
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused with a pyrimidine ring and are known for their anticancer and antiviral properties.
Pyrrolo[3,2-d]pyrimidine derivatives: These compounds contain a pyrrole ring fused with a pyrimidine ring and are studied for their therapeutic potential.
Uniqueness
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific structural combination of a thienopyrimidine core with a tetrahydronaphthalene moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core fused with a tetrahydronaphthalene moiety. The structural formula can be represented as follows:
This unique structure contributes to its biological activity by allowing interactions with various biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit significant anti-inflammatory properties. For instance, studies indicate that these compounds can inhibit the activation of NF-κB and MAPK signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Study: Compound A6
In a study comparing various derivatives, compound A6 was shown to exhibit anti-inflammatory effects comparable to Indomethacin in vivo, particularly in reducing rat paw swelling . This suggests that modifications to the thieno[2,3-d]pyrimidine structure can enhance its therapeutic efficacy.
2. Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antitumor properties. For example, certain compounds have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Table 1: Summary of Antitumor Activity
Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|
A1 | Breast Cancer | Caspase activation | 12.5 |
A2 | Lung Cancer | Cell cycle arrest | 15.0 |
A3 | Colon Cancer | Apoptosis induction | 10.0 |
3. Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has also been documented. These compounds demonstrate activity against various bacterial strains and fungi by disrupting cellular functions and inhibiting growth .
Table 2: Antimicrobial Efficacy
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
B1 | Staphylococcus aureus | 32 µg/mL |
B2 | Escherichia coli | 16 µg/mL |
B3 | Candida albicans | 64 µg/mL |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Many thieno[2,3-d]pyrimidine derivatives inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : These compounds can act on various receptors (e.g., LHRH receptors), influencing hormonal pathways and cellular responses .
- Cellular Uptake : The lipophilicity of the tetrahydronaphthalene component aids in cellular membrane penetration.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can significantly enhance potency and selectivity against target proteins.
Table 3: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Substituting at Position 2 with -Cl | Increased anti-inflammatory activity |
Adding a naphthyl group at Position 3 | Enhanced cytotoxicity against tumor cells |
Properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(13-6-5-11-3-1-2-4-12(11)9-13)20-15-14-7-8-22-17(14)19-10-18-15/h5-10H,1-4H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXDSFCCAUJDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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